1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one
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Overview
Description
The compound 1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one is a complex molecule with diverse applications in scientific research, particularly in chemistry and biology. Its unique structure, featuring a trifluoropropanone moiety and a bromopyridinyl substituent, makes it a valuable candidate for various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one typically involves multiple steps, starting with the preparation of 3-bromopyridin-2-ol. This can be achieved through bromination of pyridin-2-ol under controlled conditions.
The next step involves the reaction of 3-bromopyridin-2-ol with pyrrolidine to form the 3-[(3-bromopyridin-2-yl)oxy]pyrrolidine intermediate. This reaction generally requires a suitable base like potassium carbonate and a solvent such as acetonitrile.
Finally, the trifluoropropanone moiety is introduced through a reaction with 3,3,3-trifluoropropanoyl chloride under conditions involving a Lewis acid catalyst, such as aluminum chloride, to yield the target compound.
Industrial Production Methods
Industrial production follows the same basic principles but is optimized for large-scale operations. This involves continuous flow reactors for the bromination and pyrrolidine reaction steps, ensuring high yields and purity of intermediates.
The use of automated systems for handling hazardous reagents like 3,3,3-trifluoropropanoyl chloride ensures safety and efficiency in the final synthesis step.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one can undergo various chemical transformations, including nucleophilic substitution, reduction, and oxidative addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: : Sodium hydride in dimethylformamide can facilitate substitution reactions on the pyrrolidine ring.
Reduction: : Lithium aluminum hydride in tetrahydrofuran can reduce the carbonyl group to an alcohol.
Oxidative Addition: : Palladium(0) complexes in the presence of triphenylphosphine and a suitable ligand can catalyze oxidative addition at the bromopyridinyl site.
Major Products
Nucleophilic substitutions result in derivatives with different substituents on the pyrrolidine ring.
Reductions yield 1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}3,3,3-trifluoropropanol.
Oxidative additions lead to palladium complexes used in cross-coupling reactions.
Scientific Research Applications
1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one is used extensively in scientific research due to its multifaceted applications:
Chemistry: : Its reactivity and unique structure make it a valuable building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals.
Biology: : It serves as a probe in the study of biological pathways, leveraging its trifluoromethyl group for enhanced bioavailability and stability.
Medicine: : Investigations into its potential as an inhibitor of specific enzymes and proteins have shown promise in therapeutic applications.
Industry: : The compound is used in the synthesis of agrochemicals and materials science for creating polymers with unique properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets and Pathways: : It binds to active sites of enzymes, disrupting their normal function. For instance, in biological studies, it may inhibit the activity of enzymes involved in metabolic pathways, thereby elucidating the role of those enzymes in health and disease.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one exhibits unique properties due to the presence of the trifluoropropanone moiety and bromopyridinyl substituent.
List of Similar Compounds
1-{3-[(3-bromophenyl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one
1-{3-[(4-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one
1-{3-[(3-chloropyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one
Its trifluoropropanone component imparts increased lipophilicity and metabolic stability, distinguishing it from analogs lacking these features.
There you go
Properties
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3,3,3-trifluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3N2O2/c13-9-2-1-4-17-11(9)20-8-3-5-18(7-8)10(19)6-12(14,15)16/h1-2,4,8H,3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGCOPGCZYYUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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